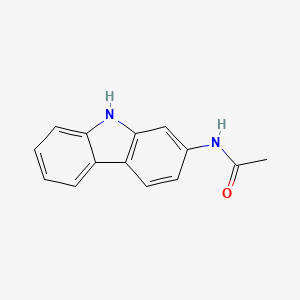

2-Acetylaminocarbazole

Description

Significance of Carbazole (B46965) Scaffolds in Contemporary Chemical Research

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged structure in chemical research due to its unique electronic and photophysical properties. This structural motif is found in a variety of natural products and has been the cornerstone for the development of numerous synthetic compounds with significant applications. The rigid, planar structure of the carbazole ring system, coupled with its electron-rich nature, makes it an ideal candidate for a wide range of chemical modifications. These modifications can fine-tune the molecule's properties for specific applications, from medicinal chemistry to materials science.

Carbazole derivatives have been extensively investigated for their biological activities, including but not limited to, anticancer, antibacterial, and antiviral properties. In the realm of materials science, the carbazole scaffold is a key component in the design of organic light-emitting diodes (OLEDs), solar cells, and other organic electronic devices, owing to its excellent charge-transporting capabilities and thermal stability. The ability to introduce various functional groups onto the carbazole core allows for the precise tuning of its electronic and optical properties.

Overview of Historical and Current Academic Interest in 2-Acetylaminocarbazole

Historically, research into carbazole and its simple derivatives dates back to the late 19th and early 20th centuries. Early work focused on the isolation of carbazole from coal tar and the initial exploration of its basic chemical reactivity. An early mention of Acetylaminocarbazole in the "Journal of the Chemical Society, Abstracts" from the late 19th and early 20th centuries describes it as forming "silvery scales" with a melting point of 217°C, soluble in alcohol and acetic acid, and slightly soluble in ether and benzene (B151609).

Current academic interest in this compound appears to be more specialized. Research has touched upon its synthesis and its role in studies investigating the carcinogenicity of compounds related to 2-acetylaminofluorene. A notable study detailed the synthesis of this compound as part of a broader investigation into the carcinogenic activities of various tricyclic aromatic compounds. This suggests its utility as a specific tool for understanding structure-activity relationships in chemical carcinogenesis. More recent research has also hinted at the potential of carbazole-based polymers derived from this compound in materials science applications, such as CO2 capture. vulcanchem.com However, compared to its isomer, 3-acetylaminocarbazole, which has been more extensively studied as a building block for pharmaceuticals, dedicated research on this compound is less prevalent in the current literature.

Positioning of this compound within Advanced Organic Chemistry Research

Within the vast landscape of advanced organic chemistry, this compound is best positioned as a specific derivative for targeted research inquiries rather than a widely used building block. Its significance lies in its potential for nuanced studies in several key areas:

Structure-Activity Relationship (SAR) Studies: As demonstrated by its inclusion in carcinogenicity studies, this compound serves as a valuable probe for understanding how the position of a substituent on the carbazole core influences biological activity. The comparison of its effects with other isomers is a classic strategy in medicinal chemistry to delineate the structural requirements for a particular biological outcome.

Intermediate for aza-PAH Synthesis: The carbazole framework is a type of aza-polycyclic aromatic hydrocarbon (aza-PAH). The acetylamino group at the 2-position can be a precursor for the synthesis of more complex, nitrogen-containing polycyclic systems through various chemical transformations.

Materials Science Precursor: While direct research is limited, the mention of its use in CO2 capture materials points to its potential as a monomer or a precursor for functional polymers. vulcanchem.com The acetylamino group could be modified to introduce other functionalities or to influence the polymerization process and the final properties of the material.

The study of this compound, therefore, contributes to a deeper understanding of the fundamental chemistry of the carbazole scaffold and provides a tool for specific and advanced research questions.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O | N/A |

| Melting Point | 217°C | Journal of the Chemical Society, Abstracts |

| Appearance | Silvery scales | Journal of the Chemical Society, Abstracts |

| Solubility | Soluble in alcohol and acetic acid; slightly soluble in ether and benzene. | Journal of the Chemical Society, Abstracts |

Research Findings on this compound

| Research Area | Key Finding |

| Synthesis | Can be synthesized from 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles via reduction with zinc in acetic acid and acetic anhydride (B1165640). |

| Biological Activity | Investigated in studies on the carcinogenicity of compounds related to 2-acetylaminofluorene. |

| Materials Science | Carbazole-based polymers derived from this compound show potential for CO2 capture. vulcanchem.com |

Structure

3D Structure

Properties

CAS No. |

63020-20-2 |

|---|---|

Molecular Formula |

C14H12N2O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

N-(9H-carbazol-2-yl)acetamide |

InChI |

InChI=1S/C14H12N2O/c1-9(17)15-10-6-7-12-11-4-2-3-5-13(11)16-14(12)8-10/h2-8,16H,1H3,(H,15,17) |

InChI Key |

QYMUFCDNSROFHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Acetylaminocarbazole

Strategic Approaches to the Synthesis of 2-Acetylaminocarbazole

The construction of this compound can be approached through several distinct synthetic routes, each with its own set of advantages and challenges regarding regioselectivity and efficiency.

Directly acylating the carbazole (B46965) nucleus is a primary method for introducing a carbonyl group. However, the inherent electronic properties of the carbazole ring system present a significant challenge for achieving substitution at the C-2 position. Electrophilic substitution reactions, such as the Friedel-Crafts acylation, predominantly occur at the C-3 and C-6 positions, which are the most nucleophilic sites. nih.gov

Achieving acylation at the less activated C-1, C-8, or C-2, C-7 positions often requires specialized directing group strategies. For instance, palladium-catalyzed C-H activation, often guided by a removable directing group attached to the carbazole nitrogen, has emerged as a powerful tool for functionalizing otherwise unreactive positions. nih.govacs.org While these methods have been successfully applied for C-1 and C-8 acylation, direct C-2 acylation of an unsubstituted carbazole remains a formidable challenge. nih.gov Therefore, a direct acylation approach to synthesize this compound would likely involve starting with a pre-functionalized carbazole, such as 2-aminocarbazole (B1619228), rather than carbazole itself.

A more practical and widely employed strategy for the synthesis of this compound involves the preparation of a 2-aminocarbazole intermediate, which is then acetylated. This multi-step pathway typically begins with the nitration of carbazole.

The nitration of 9H-carbazole is a critical step that can yield a mixture of isomers. Controlling the reaction conditions is essential to maximize the yield of the desired 2-nitrocarbazole precursor. Subsequent reduction of the nitro group to an amine is a standard transformation that can be accomplished with high efficiency using various reducing agents. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl). youtube.com The resulting 2-aminocarbazole is then readily acetylated on the nitrogen atom using reagents like acetic anhydride (B1165640) or acetyl chloride to yield the final product, this compound.

Table 1: Representative Conditions for Reduction of Nitroarenes to Anilines

| Reducing Agent | Catalyst/Conditions | Solvent | Typical Yield (%) |

|---|---|---|---|

| H₂ | Pd/C | Ethanol | >90 |

| SnCl₂·2H₂O | - | Ethyl Acetate | >90 |

| Fe / NH₄Cl | - | Ethanol/Water | >85 |

This table presents generalized conditions for nitro group reduction, which are applicable to the synthesis of 2-aminocarbazole from 2-nitrocarbazole.

Advanced synthetic strategies involve constructing the carbazole ring system from precursors that already contain the required nitrogen functionality or a precursor group at the appropriate position. These methods offer excellent control over regiochemistry.

One such approach is the palladium-catalyzed tandem reaction, which can build the carbazole skeleton in a one-pot process from readily available anilines and 1,2-dihaloarenes. mdpi.com To synthesize a 2-amino substituted carbazole via this route, one would start with an appropriately substituted aniline (B41778) precursor. This methodology involves an initial intermolecular C-N bond formation (amination) followed by an intramolecular C-H arylation to close the pyrrole (B145914) ring. mdpi.com The use of microwave irradiation can significantly reduce reaction times, making this an efficient and attractive route. mdpi.com

Derivatization and Functionalization Strategies of this compound and the Carbazole Nucleus

The carbazole core, including that in this compound, is amenable to a variety of chemical modifications. These transformations allow for the fine-tuning of the molecule's properties for various applications.

Acetylation and amidation are key reactions for modifying the carbazole nucleus, occurring at either the nitrogen (N-acylation) or carbon (C-acylation) atoms.

N-Acylation/Amidation: The nitrogen atom of the carbazole pyrrole ring can be readily acylated. The traditional method involves reacting 9H-carbazole with acyl chlorides or anhydrides in the presence of a base. nih.govresearchgate.net More advanced, copper-catalyzed methods have been developed for the one-pot synthesis of N-acyl carbazoles from amides and cyclic diaryliodonium salts, which form two C-N bonds in a single step. nih.gov N-acyl carbazoles are not only stable derivatives but also serve as selective transamidation reagents, capable of acylating less hindered primary amines under mild conditions. oup.com

C-Acylation/Amidation: As discussed previously, direct C-acylation of the carbazole ring via electrophilic substitution is challenging to control regioselectively, favoring the 3 and 6 positions. nih.gov Palladium-catalyzed C-H activation has provided modern solutions for directing acylation to other positions, though this often requires N-pyridyl or similar directing groups. nih.gov

The synthesis of this compound itself is an example of acetylating an amino substituent on the carbazole ring, a specific type of N-amidation.

The outcome of chemical reactions on the carbazole nucleus is heavily influenced by the electronic and steric properties of existing substituents. The acetylamino group (-NHCOCH₃) in this compound plays a crucial role in directing further functionalization.

The acetylamino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This means it increases the electron density of the benzene (B151609) ring to which it is attached, facilitating reactions with electrophiles. It will direct incoming electrophiles primarily to the positions ortho and para to itself. In the case of this compound, these positions are C-1 and C-3. The C-1 position is sterically less hindered, potentially making it a favored site for substitution.

Theoretical studies using density functional theory (DFT) have confirmed that the introduction of both electron-donating (like -NH₂) and electron-withdrawing (like -NO₂) groups significantly alters the electronic structure and optoelectronic properties of the carbazole system. iaamonline.org An electron-donating group like the acetylamino group increases the energy of the Highest Occupied Molecular Orbital (HOMO), which can impact reaction pathways and the material's properties. This directing influence is critical in planning multi-step syntheses for creating more complex, polysubstituted carbazole derivatives. nih.gov

Synthesis of Advanced Carbazole Derivatives with Extended Conjugation or Functional Groups

The this compound scaffold serves as a versatile platform for the synthesis of more complex carbazole derivatives. These advanced structures often feature extended π-conjugation or diverse functional groups, which are desirable for applications in materials science and medicinal chemistry. researchgate.net Synthetic strategies typically involve the modification of the acetylamino group or direct functionalization of the carbazole core.

One common approach is the transformation of the acetylamino group into other functional moieties. For instance, hydrolysis of the acetyl group yields 2-aminocarbazole, a key intermediate that can undergo a variety of subsequent reactions. This amino group can be diazotized and coupled with other aromatic systems or converted into a range of substituents.

Furthermore, the carbazole nitrogen (at position 9) is a frequent site for functionalization, allowing for the introduction of alkyl, aryl, or other groups that can modulate the electronic properties of the molecule. For example, N-alkylation is a common step in the synthesis of many carbazole-based compounds. nih.gov

More advanced derivatives are synthesized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on halogenated this compound precursors. These reactions enable the formation of carbon-carbon or carbon-nitrogen bonds, effectively extending the conjugated system. Another strategy involves condensation reactions of the carbazole core or its derivatives with various aldehydes or ketones to form Schiff bases or other conjugated structures. researchgate.net For example, the condensation of 3-amino-9-ethylcarbazole (B89807) with various aldehydes leads to Schiff base monomers with potential applications in polymer chemistry. researchgate.net

The following table summarizes selected synthetic transformations for creating advanced carbazole derivatives.

| Starting Material (Conceptual) | Reagents/Conditions | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| 2-Acetylamino-N-alkylcarbazole | 1. Hydrolysis (e.g., HCl/EtOH) 2. Condensation with Aldehyde (e.g., R-CHO) | N-Alkyl-2-(arylmethylideneamino)carbazole (Schiff Base) | Amide hydrolysis followed by imine formation | researchgate.net |

| 2-Amino-N-alkylcarbazole | Condensation with Thiosemicarbazide | N-Alkylcarbazole-thiosemicarbazone | Formation of a thiosemicarbazone moiety | nih.gov |

| N-(chloroacetyl)-carbazole | Hydrazine hydrate | N-(hydrazinoacetyl)-carbazole | Nucleophilic substitution of chloride | niscpr.res.in |

| N-Alkyl-3-aminocarbazole | Condensation with various aldehydes (e.g., 3-hydroxybenzaldehyde) | Schiff base monomers | Imine formation for polymer synthesis | researchgate.net |

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and designing novel synthetic routes.

Elucidation of Electron Transfer and Bond-Forming Mechanisms

Reactions involving the carbazole core are often governed by electron transfer processes and the formation of new covalent bonds. For instance, in the cyclization of biphenyl (B1667301) precursors to form the carbazole ring, mechanisms such as nitrene insertion into a C-H bond are proposed. nih.gov This process involves the generation of a highly reactive nitrene intermediate that intramolecularly attacks a C-H bond on the adjacent aromatic ring, leading to the formation of the five-membered nitrogen-containing ring.

In the context of functionalization, electrophilic aromatic substitution reactions on the carbazole ring proceed through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex. The position of substitution is directed by the existing substituents on the ring. The acetylamino group at the 2-position, being an ortho-, para-director, influences the regiochemistry of such reactions.

Furthermore, studies on N-N linked bicarbazole derivatives have revealed that electron transfer can be triggered by external stimuli like acid. researchgate.net This process can lead to the formation of stable radical cations through N-N bond cleavage, demonstrating the redox-active nature of the carbazole moiety. researchgate.net While this study is on a dimeric system, the principles of electron transfer and radical ion formation are fundamental to the broader chemistry of carbazole derivatives. The formation of new carbon-carbon bonds in these systems can be achieved through various reactions, including aldol-type additions and Knoevenagel condensations, which involve nucleophilic attack followed by dehydration. nih.gov

Role of Catalysis in this compound Synthesis and Functionalization

Catalysis plays a pivotal role in the efficient synthesis and subsequent functionalization of the carbazole framework. Various transition metal catalysts are employed to facilitate reactions that might otherwise be inefficient or require harsh conditions.

For the synthesis of the carbazole skeleton itself, rhodium-dimer catalysts have been used to decompose azides for the generation of metal nitrene complexes, which then undergo C-H insertion. nih.gov Molybdenum-based catalysts, such as MoO2Cl2(dmf)2, in the presence of a phosphine (B1218219) reductant, have been utilized for the synthesis of carbazoles from disubstituted nitrobiphenyls. researchgate.net

In the functionalization of the carbazole core, copper catalysts are notable. For example, copper(I)-catalyzed reactions have been developed for carboxyl transfer annulation processes, which can be conceptually applied to functionalized carbazole precursors. nih.gov These reactions proceed through key intermediates formed via processes like oxidative deamination or decarboxylative hydroamination. nih.gov The use of catalysts is essential for achieving high yields and selectivity in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that attach new functional groups or extend conjugation.

The table below highlights some catalyst systems relevant to carbazole synthesis and functionalization.

| Reaction Type | Catalyst System | Role of Catalyst | Reference |

|---|---|---|---|

| Intramolecular C-H Amination (Carbazole Synthesis) | Rhodium-dimer catalysts | Decomposes azide (B81097) precursors to form a metal nitrene complex for C-H insertion. | nih.gov |

| Reductive Cyclization (Carbazole Synthesis) | MoO2Cl2(dmf)2 / PPh3 | Facilitates the reductive cyclization of nitrobiphenyls to form the carbazole ring. | researchgate.net |

| Carboxyl Transfer Annulation | Copper(I) Iodide (CuI) | Catalyzes the formation of key propargylamine (B41283) intermediates for cyclization. | nih.gov |

| Reductive Amination | Atomically dispersed Cobalt catalysts | Catalyzes the tandem reaction involving C-O bond cleavage and hydrogenation of imines. | nih.gov |

Stereochemical and Regiochemical Control in this compound Transformations

Controlling the stereochemistry and regiochemistry of reactions is paramount for synthesizing specific isomers of functionalized this compound.

Regiochemical control is particularly important during the functionalization of the carbazole ring. The inherent electronic properties of the 2-acetylamino group, an electron-donating and ortho-, para-directing group, guide incoming electrophiles to specific positions (primarily positions 1 and 3, and to a lesser extent, positions 6 and 8). However, achieving high selectivity for one position over another often requires careful selection of reagents, catalysts, and reaction conditions. For instance, in the synthesis of carbazoles via intramolecular C-H amination, the nitrene intermediate can regioselectively insert into the C-H bond at the 2-position of a thiophene (B33073) ring to form a specific isomer. nih.gov The choice of catalyst and ligands can significantly influence the regioselectivity of cross-coupling reactions on a pre-functionalized carbazole ring.

Stereochemical control becomes relevant when a chiral center is introduced into the molecule, for example, by adding a chiral side chain or by performing an asymmetric reaction on a prochiral substrate. While specific examples involving this compound are not prominently detailed in the provided search context, the general principles of asymmetric synthesis apply. Chiral auxiliaries, catalysts, or reagents are used to favor the formation of one enantiomer or diastereomer over the other. For instance, in aldol (B89426) additions that could be performed on a derivative of this compound, aldolase (B8822740) enzymes can be used to stereoselectively form up to two asymmetric centers. nih.gov The development of enantioselective transformations, such as the metal-catalyzed diamination of unsaturated C-C bonds to form cyclic ureas, showcases strategies that could be adapted to carbazole systems to control stereochemistry. mdpi.com

Spectroscopic and Structural Elucidation Techniques for 2 Acetylaminocarbazole and Its Derivatives

Advanced Spectroscopic Methodologies in Carbazole (B46965) Research

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. For carbazole derivatives, several spectroscopic techniques are indispensable for a thorough structural and electronic characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. rsc.org By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise structure of 2-Acetylaminocarbazole can be elucidated.

In ¹H NMR spectroscopy, the chemical shift values (δ) are indicative of the electronic environment of each proton. libretexts.org For aromatic protons on the carbazole ring system, the signals typically appear in the downfield region (6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The exact positions of these signals can help determine the substitution pattern. The proton of the N-H group in the acetylamino substituent would also exhibit a characteristic chemical shift, often as a broad singlet. The methyl protons of the acetyl group would appear in the upfield region, typically around 2.0-2.4 ppm. libretexts.org

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. uobasrah.edu.iqbhu.ac.in Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbazole ring carbons are found in the aromatic region (110-150 ppm), while the carbonyl carbon of the acetyl group appears further downfield (170-180 ppm), and the methyl carbon is observed in the upfield region (around 20-30 ppm). bhu.ac.in The combination of ¹H and ¹³C NMR data allows for an unambiguous assignment of the entire molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 6.5 - 8.0 | 110 - 150 |

| N-H | Variable, often broad | - |

| Acetyl CH₃ | 2.0 - 2.4 | 20 - 30 |

| Carbonyl C=O | - | 170 - 180 |

| Aromatic C (quaternary) | - | 110 - 150 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. ksu.edu.saresearchgate.netmdpi.com These techniques probe the vibrational energy levels of molecules.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes specific bonds to vibrate. su.se Key functional groups have characteristic absorption frequencies. For this compound, the IR spectrum would be expected to show a distinct N-H stretching vibration, typically in the range of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide group would appear as a strong absorption band around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. edinst.com While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. psu.edu Therefore, symmetrical vibrations and bonds involving non-polar groups can be more readily observed in Raman spectra. For this compound, the aromatic ring vibrations would likely produce strong signals in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| N-H (Amide) | Stretch | 3200 - 3400 | Medium |

| C=O (Amide) | Stretch | 1650 - 1680 | Strong |

| Aromatic C-H | Stretch | > 3000 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Strong |

| C-N | Stretch | 1200 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons. edinst.com The carbazole moiety possesses a delocalized π-system, which gives rise to characteristic absorption bands in the UV-Vis spectrum. youtube.comyoutube.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO).

The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands. mhlw.go.jp Transitions involving the π-electrons of the carbazole ring system, such as π → π* transitions, are typically observed. uomustansiriyah.edu.iqresearchgate.net The position and intensity of these bands are sensitive to the substitution pattern on the carbazole ring. The acetylamino group can act as an auxochrome, potentially causing a shift in the absorption maxima (a bathochromic or red shift) compared to unsubstituted carbazole. The conjugation within the molecule significantly influences the energy of these electronic transitions. uomustansiriyah.edu.iq

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. lcms.czbritannica.com

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. britannica.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. whitman.edulibguides.comlibretexts.org The molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The way a molecule fragments is often predictable and characteristic of its structure. For this compound, common fragmentation pathways could include the loss of the acetyl group (CH₃CO) or the entire acetylamino group. The analysis of these fragment ions helps to confirm the presence of specific functional groups and their connectivity. libretexts.orgdocbrown.info

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.organton-paar.com This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, which in turn reveals the exact positions of all atoms.

For derivatives of this compound that form suitable crystals, X-ray crystallography can provide definitive structural information, including bond lengths, bond angles, and torsional angles. researchgate.netnih.govmdpi.com This technique allows for the visualization of the molecule's conformation in the solid state and reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. Such information is crucial for understanding the physical properties of the material.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. unipune.ac.inoup.com.au These methods are essential for assessing the purity of a synthesized compound and for isolating it from reaction mixtures or natural sources. ijnrd.orggsconlinepress.comnih.gov

Thin-Layer Chromatography (TLC) is a simple and rapid technique often used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of a sample. By spotting the sample on a plate coated with a stationary phase (like silica (B1680970) gel) and developing it with a suitable mobile phase, the components of the mixture separate based on their differential partitioning between the two phases.

Column Chromatography is a preparative technique used to purify larger quantities of a compound. The sample is loaded onto a column packed with a stationary phase, and a solvent (mobile phase) is passed through the column to elute the components at different rates, allowing for their separation and collection.

High-Performance Liquid Chromatography (HPLC) is a more advanced and powerful chromatographic technique that offers high resolution and sensitivity. It is widely used for the final purity assessment of compounds. By employing a high-pressure pump to force the mobile phase through a column packed with very fine particles, HPLC can achieve excellent separation of closely related compounds. A detector at the end of the column quantifies the amount of each component, providing a precise measure of the purity of the this compound sample.

Theoretical and Computational Chemistry Studies on 2 Acetylaminocarbazole

Computational Modeling of Electronic Structure and Reactivity of Carbazole (B46965) Systems

Computational modeling serves as a cornerstone for predicting the chemical behavior of carbazole systems. By employing sophisticated quantum mechanical models, researchers can elucidate the distribution of electrons and forecast how a molecule will interact with others.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. acs.orgmdpi.com It has proven to be a reliable approach for calculating the ground-state properties of carbazole derivatives, offering a good balance between computational cost and accuracy. mdpi.comacs.orgscientific.net DFT calculations are used to optimize the molecular geometry and determine key electronic properties that govern the stability and reactivity of the molecule. fas.org

Key ground-state properties calculated for carbazole systems include ionization potentials (IP), electron affinities (EA), and bond dissociation energies (BDE). tandfonline.com These parameters are crucial for understanding the molecule's behavior in electronic devices and chemical reactions. For instance, the substitution of different functional groups on the carbazole ring has been shown to significantly influence its electronic properties. scientific.netaip.org The acetylamino group at the 2-position of the carbazole core in 2-Acetylaminocarbazole is expected to act as an electron-donating group, thereby influencing the electron density distribution across the aromatic system.

DFT calculations typically employ various functionals and basis sets to achieve accurate results. For carbazole derivatives, hybrid functionals like B3LYP and PBE0, combined with basis sets such as 6-31G* or larger, are commonly used to model their electronic and photophysical properties. tandfonline.comaip.org

| Property | Calculated Value | Significance |

|---|---|---|

| Ionization Potential (IP) | ~7.5 eV | Energy required to remove an electron; relates to hole injection capability. |

| Electron Affinity (EA) | ~1.2 eV | Energy released when an electron is added; relates to electron injection capability. |

| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Relates to the electronic excitation energy and kinetic stability of the molecule. irjweb.com |

Note: The values in Table 1 are representative for a substituted carbazole system and can vary depending on the specific derivative and the level of theory used in the calculation.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and symmetry of these orbitals are key to predicting the feasibility and outcome of a chemical reaction, particularly for pericyclic reactions like cycloadditions. wikipedia.orgfiveable.me

The energy difference between the HOMO of one reactant and the LUMO of another determines the interaction's strength; a smaller gap generally implies a more favorable reaction. irjweb.comwuxiapptec.com For this compound, the HOMO is expected to be delocalized over the carbazole ring system, while the LUMO will also be distributed across the aromatic core. The acetylamino substituent influences the energy levels of these frontier orbitals.

In a typical cycloaddition reaction, such as a Diels-Alder reaction, the carbazole moiety can act as a dienophile. FMO analysis helps predict whether the reaction is controlled by the HOMO(diene)-LUMO(dienophile) interaction or the LUMO(diene)-HOMO(dienophile) interaction. frontiersin.org For many reactions involving carbazole derivatives, the interaction is found to be controlled by the LUMO of the reacting partner and the HOMO of the carbazole, indicating an inverse electron-demand mechanism. frontiersin.org

| Orbital Interaction Pair | Energy Gap (ΔE) [eV] | Controlling Interaction |

|---|---|---|

| LUMO(Nitrosoalkene) - HOMO(Carbazole) | ~8.0 - 9.1 eV | Yes (Smaller Gap) |

| HOMO(Nitrosoalkene) - LUMO(Carbazole) | ~14.0 - 16.5 eV | No (Larger Gap) |

Note: The data illustrates that the reaction is LUMO(heterodiene)-HOMO(dienophile) controlled due to the significantly smaller energy gap. frontiersin.org

Non-covalent interactions (NCIs) such as hydrogen bonds, van der Waals forces, and π-π stacking play a crucial role in determining the three-dimensional structure of molecules in the solid state, forming complex supramolecular assemblies. mdpi.comnih.gov NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions based on the electron density (ρ) and its derivatives. jussieu.fr

For carbazole derivatives, including this compound, these interactions are vital for crystal packing. The N-H group of the carbazole ring and the C=O group of the acetylamino substituent can act as hydrogen bond donors and acceptors, respectively. Furthermore, the planar aromatic carbazole core is prone to π-π stacking interactions.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 36.3% | Represents contacts between hydrogen atoms. |

| C···H / H···C | 30.2% | Indicates interactions between carbon and hydrogen atoms, often part of C-H···π interactions. |

| O···H / H···O | 24.0% | Primarily represents hydrogen bonding involving oxygen atoms. |

| N···H / H···N | 0.9% | Represents hydrogen bonding involving nitrogen atoms. |

| C···C | Variable | Can indicate π-π stacking interactions between aromatic rings. iucr.org |

Molecular Dynamics Simulations of this compound Interactions in Condensed Phases

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. Current time information in Berlin, DE.researchgate.net For this compound, MD simulations can provide detailed insights into its behavior in condensed phases, such as in an aqueous solution or interacting with a biological macromolecule. libretexts.org These simulations solve Newton's equations of motion for a system of interacting particles, allowing researchers to observe conformational changes, solvation processes, and binding events at an atomic level. irjweb.com

To perform an MD simulation, a force field is required. Force fields like GROMOS, AMBER, or OPLS-AA define the potential energy of the system based on the positions of its atoms, describing both bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. nih.govmdpi.com The system, containing the solute (this compound) and solvent molecules (e.g., water), is placed in a simulation box, and its trajectory is calculated over a period ranging from nanoseconds to microseconds. nih.govmdpi.com

MD simulations of carbazole derivatives have been used to study their aggregation behavior in solution, a process driven by hydrophobic interactions and π-π stacking. nih.gov They have also been employed to investigate the binding of carbazole-based ligands to biological targets like G-quadruplex DNA, revealing the specific interactions that stabilize the complex. mdpi.com Such simulations are invaluable for understanding how molecules like this compound behave in realistic chemical and biological environments. researchgate.net

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | GROMOS, OPLS-AA, AMBER | Defines the potential energy and forces between atoms. nih.govmdpi.com |

| Water Model | SPC, TIP3P | Represents the solvent molecules. nih.govmdpi.com |

| Simulation Box | Cubic or Rectangular with Periodic Boundary Conditions | Simulates a bulk system and avoids edge effects. |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Mimics experimental conditions (e.g., 298 K, 1 atm). nih.gov |

| Simulation Time | 100 - 500 ns | Duration over which the system's dynamics are observed. rsc.org |

| Integration Timestep | 2 fs | The time interval for calculating forces and updating positions. nih.gov |

Theoretical Insights into Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction requires identifying the intermediates and transition states that connect reactants to products. saskoer.ca Computational chemistry offers methods to map out the entire reaction pathway, providing a detailed picture of the energy landscape and the structural changes that occur during a transformation. dergipark.org.tr

A reaction coordinate is a geometric parameter that represents the progress of a reaction from reactants to products. researchgate.netlibretexts.org By systematically changing this coordinate (e.g., the distance between two reacting atoms) and calculating the system's energy at each point, an energy profile can be generated. researchgate.net This profile plots the potential energy against the reaction coordinate, revealing energy minima corresponding to stable species (reactants, intermediates, products) and energy maxima corresponding to transition states. libretexts.org

The process of finding the lowest energy path between a reactant and a product is known as reaction coordinate mapping. arxiv.org Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to trace the minimum energy path downhill from a transition state to confirm that it connects the intended reactant and product. chim.it

For reactions involving carbazole derivatives, such as their synthesis via palladium-catalyzed cyclization, DFT calculations have been used to generate detailed energy profiles. chim.it These profiles help to rationalize the observed chemoselectivity and stereoselectivity by comparing the energy barriers of different possible pathways. acs.orgnih.gov The calculated activation energies (the difference in energy between the reactant and the transition state) can then be related to the reaction kinetics.

| Feature | Description | Information Gained |

|---|---|---|

| Reactant Complex (RC) | Initial association of reacting molecules. | Starting point of the reaction pathway. |

| Transition State (TS) | The highest energy point along the reaction coordinate. | Determines the activation energy (ΔG‡) and reaction rate. |

| Intermediate (Int) | A local minimum on the energy profile between two transition states. | Represents a short-lived species formed during the reaction. |

| Product Complex (PC) | The final association of the product molecules. | End point of the reaction pathway. |

| Activation Energy (ΔG‡) | Energy difference between the reactant and the transition state. | A higher barrier implies a slower reaction. |

| Reaction Energy (ΔG_rxn) | Energy difference between the product and the reactant. | Indicates if the reaction is exergonic (favorable) or endergonic. |

Analysis of Kinetic Isotope Effects through Computational Approaches

Computational chemistry provides a powerful lens for dissecting the reaction mechanisms involving this compound at an atomic level. Specifically, the analysis of kinetic isotope effects (KIEs) through computational models offers profound insights into the transition states of reactions, helping to elucidate the sequence of bond-breaking and bond-forming events. acs.org Methodologies such as Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) are frequently employed to simulate the reactive environment and predict KIEs. nih.govdtu.dk

The theoretical investigation of KIEs for a molecule like this compound would typically focus on reactions such as enzymatic oxidation, which is a common metabolic pathway for aromatic amines. nih.govpnas.org For instance, the oxidation of the aromatic ring or the acetylamino group involves the cleavage of C-H or N-H bonds. By computationally modeling these reactions, researchers can predict the primary and secondary KIEs associated with isotopic substitution (e.g., replacing hydrogen with deuterium).

A significant primary KIE (typically kH/kD > 2) predicted from such calculations would strongly suggest that the C-H or N-H bond is being broken in the rate-determining step of the reaction. acs.org Conversely, the absence of a significant primary KIE might indicate that C-H bond cleavage is not involved in the slowest step of the mechanism. nih.gov

Computational approaches allow for the detailed examination of the transition state geometry. The calculated vibrational frequencies of the reactant and the transition state for both the light (e.g., hydrogen-containing) and heavy (e.g., deuterium-containing) isotopologues are used to determine the zero-point energies (ZPE). The difference in ZPE between the isotopic reactants and the transition states is a major contributor to the calculated KIE.

In the context of enzymatic reactions, such as those catalyzed by cytochrome P450 or aldehyde oxidase, QM/MM models are particularly useful. nih.govpnas.org These models treat the substrate (this compound) and the enzyme's active site with a high level of quantum mechanical theory, while the rest of the protein and solvent are described using classical molecular mechanics. This approach provides a balance between computational cost and accuracy, enabling the study of complex biological systems. nih.gov

For a hypothetical enzymatic hydroxylation of the carbazole ring of this compound, a computational study might involve the following steps:

Docking of this compound into the active site of the enzyme.

Identification of the reactive species of the enzyme (e.g., a high-valent iron-oxo species).

Mapping the potential energy surface for the hydrogen abstraction from the carbazole ring.

Locating the transition state for this step.

Calculating the vibrational frequencies for the reactant complex and the transition state for both the hydrogen- and deuterium-substituted this compound.

From these frequencies, the KIE is calculated.

The following interactive table represents hypothetical data that would be generated from a DFT study on the KIE for the enzymatic hydroxylation of this compound at a specific position on the carbazole ring.

Mechanistic Studies of 2 Acetylaminocarbazole and Its Analogs in Biological Research Systems

Investigation of Molecular Interactions with Biomolecular Targets

The biological effects of 2-acetylaminocarbazole and its analogs are predicated on their ability to bind to and modulate the function of various biomolecules. The nature and strength of these interactions are determined by the three-dimensional structure of both the small molecule and its target.

Adenosine (B11128) receptors, a class of G protein-coupled receptors (GPCRs), are significant targets for many carbazole (B46965) derivatives. biorxiv.orge-century.us These receptors, which include the A1, A2A, A2B, and A3 subtypes, are involved in a multitude of physiological processes. biorxiv.orge-century.us The binding of ligands to these receptors can either activate (agonism) or block (antagonism) their downstream signaling pathways.

The orthosteric binding site of adenosine receptors is where the endogenous ligand, adenosine, binds. This site is also the target for many synthetic ligands. The binding of agonists, which are often derivatives of adenosine, involves specific interactions. For instance, in the A2A adenosine receptor, the ribose moiety of agonists like NECA forms hydrogen bonds with residues such as S277^7.42 and H278^7.43. plos.orgfrontiersin.org The adenine (B156593) core of these agonists is situated within a hydrophobic cleft. plos.org

Antagonists, on the other hand, often feature a different chemotype. For example, the antagonist ZM241385 binds to the A2A receptor with its triazolotriazine core occupying the orthosteric binding pocket. plos.orgfrontiersin.org This binding is stabilized by hydrogen bonds with residues like N253^6.55 and E169^ECL2, as well as van der Waals interactions with surrounding hydrophobic residues. frontiersin.org

The development of subtype-selective ligands is a key goal in adenosine receptor research. The subtle differences in the amino acid composition of the binding pockets among the four subtypes can be exploited to achieve selectivity. For example, a cryptic pocket in the A3 adenosine receptor accommodates the N6-iodobenzyl group of the agonist Piclidenoson, a feature that contributes to its selectivity. biorxiv.org

Table 1: Key Residues in Adenosine Receptor Ligand Binding

| Receptor Subtype | Ligand Type | Interacting Residues | Type of Interaction | Reference |

| A2A | Agonist (NECA) | S277^7.42, H278^7.43 | Hydrogen Bond | plos.orgfrontiersin.org |

| A2A | Antagonist (ZM241385) | N253^6.55, E169^ECL2 | Hydrogen Bond | frontiersin.org |

| A2A | Antagonist (ZM241385) | F168^ECL2, L249^6.51, M270^7.35 | van der Waals | frontiersin.org |

| A3 | Agonist (Piclidenoson) | M174^5.35 | Conformational Change | biorxiv.org |

Enzyme inhibitors are molecules that bind to enzymes and reduce their activity. numberanalytics.com This inhibition can be reversible or irreversible. libretexts.org Reversible inhibitors can be further classified as competitive, non-competitive, or uncompetitive based on their mechanism of action. libretexts.org

Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme. numberanalytics.com This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). libretexts.org This binding event alters the enzyme's conformation and reduces its catalytic efficiency, regardless of substrate concentration. numberanalytics.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. libretexts.org

Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, leading to a permanent loss of activity. numberanalytics.comlibretexts.org

Mechanistic studies have implicated that some carbazole analogs can act as enzyme inhibitors. For instance, certain N9-(Arylidenehydrazinoacetyl)-carbazole analogs have been noted for their activity, with mechanistic studies pointing towards topoisomerase II as a potential target. vulcanchem.com Additionally, some carbazole sulfonamide derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site and also exhibit inhibitory activity against Topoisomerase I (Topo I). nih.gov

The inhibition mechanism often involves specific interactions within the enzyme's active site. For example, in the case of cathepsin B, the inhibitor CA074 forms a covalent intermediate, with different parts of the inhibitor molecule occupying specific binding pockets (S0 and S2) within the active site. researchgate.net

The interaction of small molecules with nucleic acids like DNA and RNA is a fundamental process in molecular biology and a target for drug design. RNA can bind to purine-rich DNA through Hoogsteen base pairing, forming a DNA:RNA triple helix. nih.gov This interaction can anchor the RNA to specific genomic locations. nih.gov

The binding of molecules to DNA and RNA can occur through several modes, including intercalation, groove binding, and electrostatic interactions. Intercalation involves the insertion of a planar molecule between the base pairs of the nucleic acid. The sequence of bases in DNA and RNA encodes genetic information and specifies the amino acid sequence of proteins. jefferson.edu

Reactive nucleic acid binding dyes are used to study these interactions. biotium.com These dyes, such as ethidium (B1194527) bromide and thiazole (B1198619) orange derivatives, are typically non-fluorescent on their own but exhibit strong fluorescence upon binding to DNA or RNA. biotium.com This property allows for the visualization and quantification of nucleic acid binding.

Structure-Activity Relationship (SAR) Studies in Mechanistic Biological Contexts

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. rroij.com By systematically modifying the structure of a lead compound and evaluating the biological effects of these changes, researchers can identify the key chemical features responsible for its activity. rroij.com

The design of molecules with specific biological activities relies on a deep understanding of the principles governing molecular recognition. This involves tailoring the structure of a ligand to optimize its interactions with a biological target.

In the context of adenosine receptors, for example, achieving subtype selectivity is a major goal. This can be accomplished by exploiting differences in the amino acid residues that line the binding pockets of the different receptor subtypes. biorxiv.org For instance, the presence of a specific residue in one subtype but not another can be targeted to design a ligand that binds preferentially to that subtype.

For enzyme inhibitors, design principles often focus on mimicking the transition state of the enzyme-catalyzed reaction or on targeting specific binding pockets within the active site. The potency and selectivity of an inhibitor can be fine-tuned by modifying its functional groups to enhance interactions with key amino acid residues. researchgate.net

The addition or modification of substituents on a core molecular scaffold can have a profound impact on its biological activity. nih.gov These substituent effects can alter the molecule's electronic properties, steric profile, and conformational preferences, all of which can influence its interactions with biological targets.

For example, in the case of 2,7-diaminocarbazole derivatives, which have been investigated as potential HCV NS5A inhibitors, substitutions at the N9 position were explored to mitigate mutagenicity concerns. nih.gov It was found that appropriate alkyl substitution at this position could maintain the desired biological activity while reducing mutagenic potential. nih.gov

The nature of the substituent can also influence the type of non-covalent interactions a molecule can form. Electron-donating groups can enhance electrostatic interactions, while electron-withdrawing groups can favor different types of interactions. nih.gov The position of the substituent is also critical. For instance, in substituted benzenes, axial substitution effects are highly correlated with electrostatic energy, whereas facial substitution is influenced by a combination of electrostatic, dispersion, and exchange repulsion forces. nih.gov

Pathways of Biological Modulation by Carbazole Derivatives

Carbazole and its derivatives represent a significant class of heterocyclic aromatic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of biological activities. sci-hub.senih.gov These compounds, both from natural sources and synthetic routes, feature a core carbazole structure that can be functionalized to interact with various biological targets. nih.govencyclopedia.pub The therapeutic potential of carbazole derivatives is often linked to their ability to modulate key cellular processes. ontosight.ai Research has demonstrated their capacity to act as anticancer, anti-inflammatory, and neuroprotective agents. sci-hub.se A central aspect of their mechanism of action involves the modulation of critical signaling pathways that regulate cell proliferation, differentiation, apoptosis, and inflammation. mdpi.comresearchgate.net

Among the diverse carbazole derivatives, many have been developed as hybrid molecules or through skeletal functionalization to engage multiple drug targets simultaneously. nih.gov This multi-target approach may help in overcoming challenges like drug resistance. nih.gov The biological effects are diverse, with some derivatives inhibiting topoisomerases, protein kinases, and histone deacetylases, thereby influencing cell growth and survival. mostwiedzy.pl

Cellular Uptake and Subcellular Localization Mechanisms

The efficacy of any therapeutic agent is contingent upon its ability to reach its intracellular site of action. The cellular uptake and subsequent subcellular localization of carbazole derivatives are therefore critical determinants of their biological activity. These processes are influenced by the physicochemical properties of the specific derivative, such as lipophilicity and the nature of its functional groups. ontosight.ailmaleidykla.lt

The lipophilic nature of the carbazole ring generally facilitates passage across the cell membrane. lmaleidykla.lt However, specific substitutions on the carbazole nucleus can direct the molecule to particular subcellular compartments. For instance, studies using fluorescently tagged carbazole derivatives have provided insights into their localization. A study on three novel carbazole derivatives (L1, L2, and L3) in human liver hepatocellular carcinoma cells (HepG2) revealed distinct localization patterns. The presence of an imidazole (B134444) unit in derivative L2 resulted in its selective accumulation in lysosomes, likely due to acid-base interactions. springerprofessional.de In contrast, derivatives L1 and L3 showed a tendency to associate with the endoplasmic reticulum. springerprofessional.de This targeted localization is significant as it places the compounds in proximity to specific cellular machinery and signaling hubs.

Furthermore, the cellular accumulation of carbazole derivatives can be actively regulated by efflux pumps, which are part of the cell's defense mechanisms. The length of N-alkyl chains on carbazole derivatives has been shown to influence their interaction with these pumps. lmaleidykla.lt In some cases, ATP-binding cassette (ABC) transporters, present in barriers like the blood-brain barrier, can limit the uptake of carbazole derivatives into specific tissues. nih.gov

Table 1: Subcellular Localization of Select Carbazole Derivatives

| Derivative | Cell Line | Subcellular Localization | Probable Mechanism |

|---|---|---|---|

| L1 | HepG2 | Endoplasmic Reticulum | - |

| L2 | HepG2 | Lysosome | Acid-base interactions involving the imidazole unit springerprofessional.de |

| L3 | HepG2 | Endoplasmic Reticulum | - |

Modulation of Cellular Signaling Pathways

A primary mechanism through which carbazole derivatives exert their biological effects is by interfering with cellular signaling pathways that are often dysregulated in disease states. ontosight.ai Their planar structure allows them to interact with a variety of biological macromolecules, including enzymes and receptors. ontosight.ai

JAK/STAT Pathway: One of the most extensively studied targets of carbazole derivatives is the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway. encyclopedia.pubmdpi.com This pathway is crucial for processes like cell proliferation, differentiation, apoptosis, and inflammation. encyclopedia.pubresearchgate.net The STAT3 protein, in particular, is a key target as it is often constitutively active in many human cancers, promoting tumor growth and survival. mdpi.com Several carbazole derivatives have been identified as potent inhibitors of STAT3. For example, a series of N-alkylated carbazoles functionalized with dimethyl 5-hydroxyisophthalate (derivatives 13a-c) were found to inhibit STAT3 phosphorylation and its subsequent translocation to the nucleus in acute monocytic leukemia cells. mdpi.com The length of the alkyl linker was identified as a crucial element for this activity. mdpi.com Another structural analog, LLL-3, which has enhanced membrane permeability, was shown to reduce cell viability in glioblastoma models. mdpi.com

Other Kinase and Enzyme Inhibition: Beyond the JAK/STAT pathway, carbazole derivatives have been shown to modulate a wide range of other kinases and enzymes. mostwiedzy.pl

p38 MAPK Pathway: Some carbazole derivatives can exert anti-inflammatory effects by inhibiting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.net They achieve this by preventing the conversion of the DAXX protein into ASK-1, a key step in the pathway. researchgate.net

AKT Pathway: Modification of the AKT molecular signaling pathway has also been reported. researchgate.net

Tubulin Polymerization: Certain derivatives, such as pyrano[3,2-c]carbazoles, induce cell cycle arrest at the G2/M phase by inhibiting tubulin polymerization and disrupting the microtubule network. nih.gov The carbazole sulfonamide IG-105 and its hydroxylated derivative SL-3-19 are potent anti-mitotic agents that inhibit microtubule assembly. nih.gov

Topoisomerases: Many carbazole derivatives, including the well-known alkaloid ellipticine, function by inhibiting DNA topoisomerases, which are essential enzymes for managing DNA topology during cellular processes. mostwiedzy.plmdpi.com

Apoptosis and Cell Cycle Regulation: The modulation of signaling pathways by carbazole derivatives often culminates in the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.gov

p53 Pathway: The carbazole derivative ECCA has been reported to act as an anticancer agent by reactivating the p53 molecular signaling pathway, a critical tumor suppressor pathway. researchgate.net

Caspase Activation: The anticancer activity of some bis-carbazole derivatives in breast cancer cells has been linked to the induction of both extrinsic (caspase-8 mediated) and intrinsic (caspase-9 mediated) apoptotic pathways. mdpi.com

The diverse mechanisms of action highlight the versatility of the carbazole scaffold in designing targeted therapeutic agents.

Table 2: Modulation of Cellular Signaling by Select Carbazole Derivatives and Analogs

| Compound/Derivative | Target Pathway/Protein | Effect | Cell Line/Model | IC₅₀ |

|---|---|---|---|---|

| N-alkylcarbazole (13b) | STAT3 | 90% inhibition of phosphorylation | Acute Monocytic Leukemia | 50 µM (concentration used) mdpi.com |

| N-alkylcarbazole (13c) | STAT3 | 95% inhibition of phosphorylation | Acute Monocytic Leukemia | 50 µM (concentration used) mdpi.com |

| BP-1-102 | STAT3 | STAT3-STAT3 dimerization disruptor | Malignant cells with active STAT3 | 6.8 µM mdpi.com |

| S3I-1757 | STAT3 | STAT3-STAT3 dimerization disruptor | Malignant cells with active STAT3 | 13.5 µM mdpi.com |

| Compound 10 | Proliferation | Antiproliferative | HepG2 (Liver Cancer) | 7.68 µM nih.gov |

| Compound 10 | Proliferation | Antiproliferative | HeLa (Cervical Cancer) | 10.09 µM nih.gov |

| SL-3-19 | Microtubule Assembly | Anti-mitotic | HepG2 (Liver Cancer) | 12 nM nih.gov |

| SL-3-19 | Microtubule Assembly | Anti-mitotic | MCF-7 (Breast Cancer) | 14 nM nih.gov |

| Pyrano[3,2-c]carbazole (30a-d) | Tubulin Polymerization | G2/M cell cycle arrest | Various cancer cell lines | 0.43 to 8.05 µM nih.gov |

| BMVC | Telomerase | Inhibition | - | 0.05 µM sci-hub.se |

Analytical Methodologies for the Characterization and Detection of 2 Acetylaminocarbazole in Research Matrices

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantification

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For 2-Acetylaminocarbazole, reversed-phase HPLC (RP-HPLC) is the most suitable approach, separating analytes based on their hydrophobicity.

The development of a robust RP-HPLC method involves the systematic optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time. A C18 (octadecylsilane) column is commonly used as the stationary phase due to its versatility in retaining moderately non-polar compounds like this compound. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acidic modifier like phosphoric acid or formic acid to ensure sharp, symmetrical peaks by suppressing the ionization of residual silanol (B1196071) groups on the stationary phase. sielc.com

Detection is most commonly performed using an ultraviolet (UV) detector, set at a wavelength where this compound exhibits maximum absorbance to ensure high sensitivity. Based on the spectral data of the parent carbazole (B46965) structure, a suitable detection wavelength would likely be in the 290-340 nm range.

For quantitative analysis, the method must be validated according to established guidelines to ensure its reliability. nih.govijper.org This involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.gov A calibration curve is constructed by plotting the peak area response against a series of known concentrations of a this compound standard. This curve is then used to determine the concentration of the compound in unknown research samples.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 295 nm |

| Run Time | 10 minutes |

Table 2: Typical Validation Parameters for a Quantitative HPLC Assay

| Parameter | Definition | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | ≥ 0.999 |

| Precision (%RSD) | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | ≤ 2% |

| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | 98.0% - 102.0% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio of 10:1 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities

Gas Chromatography-Mass Spectrometry is a powerful technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and selective detection provided by mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. This compound, as an N-substituted amide, possesses sufficient thermal stability to be amenable to GC-MS analysis, potentially without the need for chemical derivatization, which is often required for more polar molecules. unibo.it

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column by a carrier gas, usually helium. The column, commonly a fused silica (B1680970) capillary coated with a non-polar stationary phase like 5% phenyl polysilphenylene-siloxane, separates sample components based on their boiling points and interactions with the stationary phase. nih.gov A programmed temperature ramp is used to elute the compounds in order of increasing boiling point.

After separation, the compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI) at 70 eV. The resulting positively charged ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the compound. The molecular ion peak (M+) would be expected, and key fragment ions would likely correspond to the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (CH₃CO•) from the parent molecule, resulting in the formation of a 2-aminocarbazole (B1619228) fragment ion. This fragmentation pattern is crucial for structural confirmation and for distinguishing this compound from its isomers and related impurities.

Table 3: Representative GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| GC System | Gas chromatograph with a mass selective detector |

| Column | TR-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Mass Scan Range | 40 - 500 m/z |

Spectrophotometric Assays for Quantitative Determination in Research Samples

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative determination of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. aatbio.com The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. vscht.cz

The chromophore in this compound is the extensive π-conjugated system of the carbazole ring. Unsubstituted carbazole exhibits strong absorption maxima around 292 nm, 323 nm, and 333 nm when dissolved in ethanol. scholarena.comnih.gov The presence of the acetylamino group (-NHCOCH₃) at the 2-position acts as an auxochrome, which is expected to cause a bathochromic (red) shift, moving the absorption maxima to slightly longer wavelengths. The carbonyl group within the acetylamino moiety also introduces a weak n→π* transition, typically observed in the 270-300 nm region. masterorganicchemistry.com

For a quantitative assay, a wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law. A series of standard solutions of this compound of known concentrations are prepared in a suitable solvent (e.g., ethanol, methanol, or acetonitrile), and their absorbance is measured at the selected λmax. A calibration curve is then generated by plotting absorbance versus concentration. The concentration of this compound in research samples can be determined by measuring their absorbance and interpolating the concentration from the linear portion of the calibration curve.

Table 4: Key Parameters for a UV-Vis Spectrophotometric Assay of this compound

| Parameter | Description |

|---|---|

| Instrument | Double Beam UV-Vis Spectrophotometer |

| Solvent | Ethanol or Methanol |

| Wavelength (λmax) | Hypothesized to be in the 295-340 nm range |

| Path Length | 1.0 cm (standard quartz cuvette) |

| Calibration Range | Dependent on molar absorptivity, typically in the 1 - 20 µg/mL range |

| Principle | Beer-Lambert Law |

Future Research Directions and Emerging Paradigms for 2 Acetylaminocarbazole Chemistry

Integration of Artificial Intelligence and Machine Learning in Carbazole (B46965) Design

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry presents a transformative opportunity for the rational design of 2-acetylaminocarbazole derivatives. These computational tools can significantly expedite the identification of novel compounds with enhanced efficacy and tailored properties, moving beyond traditional trial-and-error synthesis.

Machine learning models, trained on extensive datasets of known carbazole compounds, can predict a range of molecular properties. For instance, an ML-assisted approach has been proposed for screening large libraries of carbazole-based donor materials to enhance the efficiency of organic photovoltaics. nih.gov This methodology, which curated and analyzed a dataset of 592 carbazole-derived compounds, can be adapted for drug discovery to predict biological activities, such as anti-cancer or antimicrobial effects. nih.gov By analyzing quantitative structure-activity relationships (QSAR), ML algorithms can identify key structural motifs within the this compound scaffold that are critical for a desired biological outcome.

The table below summarizes various computational approaches and their applications in the design of novel carbazole derivatives.

| Computational Approach | Description | Application in Carbazole Design |

| Machine Learning (ML) | Algorithms that learn from existing data to make predictions about new data. | Predict bioactivity, toxicity, and pharmacokinetic properties of novel this compound derivatives. nih.gov |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Identify potential binding modes of this compound analogs within the active site of a target protein. nih.govnih.gov |

| Molecular Dynamics (MD) | A computer simulation method for analyzing the physical movements of atoms and molecules. | Assess the stability of the carbazole-protein complex over time and understand dynamic interactions. nih.gov |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Calculate electronic properties, such as HOMO-LUMO energy levels, to predict reactivity and photochemical properties. aip.orgaip.org |

By integrating these AI and ML tools, researchers can create a more efficient and targeted discovery pipeline for this compound-based therapeutics and materials.

Sustainable Synthesis and Green Chemistry Approaches for this compound

In line with the global shift towards environmental sustainability, the synthesis of this compound and its analogs is increasingly being viewed through the lens of green chemistry. The twelve principles of green chemistry provide a framework for developing synthetic routes that are safer, more efficient, and less environmentally harmful. researchgate.netmdpi.com Future research will focus on replacing traditional synthetic methods, which often rely on hazardous solvents and reagents and generate significant waste, with more sustainable alternatives. mdpi.com

Key green chemistry strategies applicable to carbazole synthesis include:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with benign alternatives like water, supercritical fluids, or ionic liquids can drastically reduce environmental impact. mdpi.com

Catalysis: The use of highly efficient catalysts, including biocatalysts (enzymes) and heterogeneous catalysts, can enable reactions with higher atom economy, reduce energy consumption, and allow for easier product separation and catalyst recycling. researchgate.netnih.gov

Energy Efficiency: Microwave-assisted synthesis and ultrasound techniques are being explored to accelerate reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govjddhs.com

Renewable Feedstocks: Investigating the use of starting materials derived from renewable biological sources rather than petrochemicals is a long-term goal for sustainable pharmaceutical production. nih.gov

The following table compares conventional and green approaches for the synthesis of heterocyclic compounds like carbazoles.

| Synthesis Parameter | Conventional Approach | Green Chemistry Approach |

| Solvents | Often uses hazardous and volatile organic solvents. | Employs safer solvents like water, ethanol, or solvent-free conditions. mdpi.com |

| Catalysts | May use stoichiometric amounts of toxic reagents. | Utilizes catalytic amounts of recyclable materials or enzymes (biocatalysis). nih.gov |

| Energy Source | Relies on prolonged heating with conventional methods. | Utilizes energy-efficient techniques like microwave irradiation or ultrasound. jddhs.com |

| Waste Generation | Can have low atom economy, producing significant byproducts. | Designed for high atom economy to minimize waste and maximize incorporation of starting materials into the final product. jddhs.com |

Adopting these green chemistry principles will not only reduce the environmental footprint of this compound synthesis but can also lead to more cost-effective and efficient manufacturing processes. acs.org

Multi-Omics Approaches in Mechanistic Biological Research of Carbazole Derivatives

To fully understand the biological effects of this compound derivatives, future research will increasingly rely on multi-omics approaches. Instead of studying biological components in isolation, multi-omics integrates data from different molecular levels—genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic, systems-level view of a drug's mechanism of action. mdpi.comnih.gov This integrated approach is crucial for identifying novel therapeutic targets, understanding complex disease pathways, and discovering biomarkers for drug response. unimi.itembopress.org

When a cell or organism is treated with a this compound derivative, multi-omics can capture the cascade of molecular changes that occur:

Transcriptomics (RNA-Seq): Reveals which genes are up- or down-regulated in response to the compound, providing insights into the affected signaling pathways.

Proteomics: Identifies changes in protein expression and post-translational modifications, offering a direct look at the functional machinery of the cell.

Metabolomics: Analyzes the global profile of small-molecule metabolites, reflecting the ultimate downstream effects of the compound on cellular metabolism.

By integrating these datasets, researchers can construct comprehensive models of the compound's biological network effects. embopress.org For example, a multi-omics study could reveal that a this compound analog not only inhibits its primary protein target but also induces unexpected changes in metabolic pathways, potentially uncovering new therapeutic applications or off-target effects. mdpi.com This depth of understanding is unattainable with single-omics approaches and is essential for advancing precision medicine. nih.govmdpi.com

The table below outlines the different omics layers and the type of information they provide in the context of mechanistic studies of carbazole derivatives.

| Omics Layer | Molecules Analyzed | Biological Questions Answered |

| Genomics | DNA | Identifies genetic variations that may influence an individual's response to a carbazole derivative. |

| Transcriptomics | RNA | Determines which genes and pathways are activated or suppressed by the compound. embopress.org |